molecular formula C21H19NO2S B14161618 N,N,2-triphenylcyclopropane-1-sulfonamide CAS No. 17299-23-9

N,N,2-triphenylcyclopropane-1-sulfonamide

Cat. No.: B14161618
CAS No.: 17299-23-9
M. Wt: 349.4 g/mol
InChI Key: DHHMTKPGNJXTHE-UHFFFAOYSA-N
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Description

N,N,2-triphenylcyclopropane-1-sulfonamide is an organosulfur compound that features a cyclopropane ring substituted with three phenyl groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-triphenylcyclopropane-1-sulfonamide typically involves the reaction of triphenylcyclopropane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,2-triphenylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinamides or sulfenamides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides or sulfenamides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N,2-triphenylcyclopropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-triphenylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonamide group is known to interact with various biological molecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-triphenylcyclopropane-1-sulfonamide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties

Properties

CAS No.

17299-23-9

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

N,N,2-triphenylcyclopropane-1-sulfonamide

InChI

InChI=1S/C21H19NO2S/c23-25(24,21-16-20(21)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2

InChI Key

DHHMTKPGNJXTHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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